

An In-depth Technical Guide to 5-bromo-2,4-bis(phenylmethoxy)pyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Bis(benzyloxy)-5-bromopyrimidine

Cat. No.: B1331184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2,4-bis(phenylmethoxy)pyrimidine, also known as **2,4-Bis(benzyloxy)-5-bromopyrimidine**, is a versatile synthetic intermediate of significant interest in the field of medicinal chemistry. Its structure, featuring a pyrimidine core with two benzyloxy protecting groups and a reactive bromine atom, makes it a valuable building block for the synthesis of a wide array of complex molecules, particularly in the development of novel antiviral and anticancer agents. The differential reactivity of the C-Br bond and the benzyloxy groups allows for selective and sequential modifications, providing a strategic advantage in the design and synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the synthesis of biologically active compounds.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine is presented in the table below. This data is crucial for determining appropriate reaction conditions, purification methods, and for the characterization of the compound.

Property	Value	Reference
IUPAC Name	5-bromo-2,4-bis(phenylmethoxy)pyrimidine	
Synonyms	2,4-Bis(benzyloxy)-5-bromopyrimidine, 5-Bromo-2,4-di(benzyloxy)pyrimidine	
CAS Number	41244-53-5	
Molecular Formula	C ₁₈ H ₁₅ BrN ₂ O ₂	
Molecular Weight	371.23 g/mol	
Appearance	Off-white solid	
Melting Point	88-90 °C	
Boiling Point	517.4 ± 60.0 °C (Predicted)	
Density	1.419 ± 0.06 g/cm ³ (Predicted)	
Solubility	Soluble in common organic solvents such as toluene, THF, and ethyl acetate.	

Spectral Data: While a dedicated, published spectrum for 5-bromo-2,4-bis(phenylmethoxy)pyrimidine is not readily available in public databases, data for structurally related compounds can be used for comparative analysis. For instance, the ¹H NMR spectrum of the closely related 5-bromopyrimidine shows characteristic signals in the aromatic region. The mass spectrum of 5-bromopyrimidine exhibits a molecular ion peak corresponding to its molecular weight. The IR spectrum of 5-bromopyrimidine shows characteristic absorption bands for the pyrimidine ring. For 5-bromo-2,4-bis(phenylmethoxy)pyrimidine, one would expect to see additional signals in the ¹H and ¹³C NMR spectra corresponding to the benzyloxy groups, and the mass spectrum would show a molecular ion peak at approximately 371 m/z.

Experimental Protocols

Synthesis of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine

A common and efficient method for the synthesis of 5-bromo-2,4-bis(phenylmethoxy)pyrimidine involves the reaction of 5-bromo-2,4-dichloropyrimidine with benzyl alcohol in the presence of a strong base.

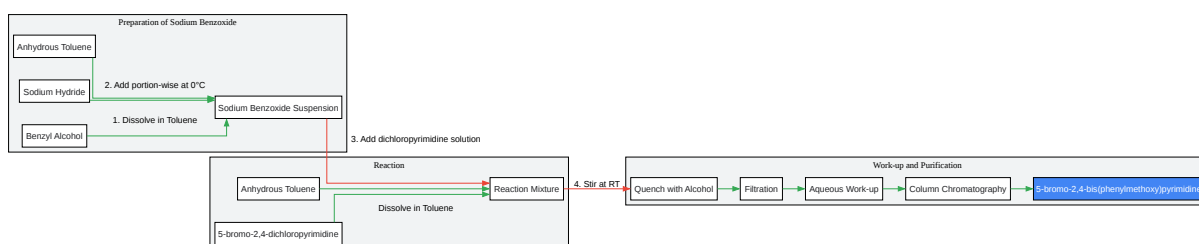
Materials:

- 5-bromo-2,4-dichloropyrimidine
- Benzyl alcohol
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous toluene
- Standard glassware for organic synthesis
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Under an inert atmosphere, dissolve benzyl alcohol (3.25 equivalents) in anhydrous toluene.
- To this solution, carefully add sodium hydride (3 equivalents) portion-wise at 0 °C.
- Allow the mixture to warm to room temperature and stir until the cessation of gas evolution, indicating the formation of sodium benzoate.
- In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in anhydrous toluene.
- Slowly add the solution of 5-bromo-2,4-dichloropyrimidine to the sodium benzoate suspension at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, quench any excess sodium hydride by the careful addition of ethanol or isopropanol.

- Filter the reaction mixture to remove the precipitated sodium chloride.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-bromo-2,4-bis(phenylmethoxy)pyrimidine.



[Click to download full resolution via product page](#)

Diagram 1: Synthesis workflow for 5-bromo-2,4-bis(phenylmethoxy)pyrimidine.

Applications in Drug Development

The strategic placement of the bromine atom at the 5-position of the pyrimidine ring makes 5-bromo-2,4-bis(phenylmethoxy)pyrimidine an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments to build complex and biologically active molecules.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. This reaction can be used to introduce aryl or vinyl substituents at the 5-position of the pyrimidine ring.

Materials:

- 5-bromo-2,4-bis(phenylmethoxy)pyrimidine
- Aryl- or vinylboronic acid (or ester)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Water (for aqueous base systems)

Procedure:

- In a reaction vessel, combine 5-bromo-2,4-bis(phenylmethoxy)pyrimidine (1 equivalent), the boronic acid derivative (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
- Purge the vessel with an inert gas.
- Add the degassed solvent(s).

- Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes, introducing an alkynyl functional group.

Materials:

- 5-bromo-2,4-bis(phenylmethoxy)pyrimidine
- Terminal alkyne
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI) co-catalyst
- Amine base (e.g., triethylamine, diisopropylamine)
- Anhydrous solvent (e.g., THF, DMF)

Procedure:

- To a reaction flask under an inert atmosphere,
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-bromo-2,4-bis(phenylmethoxy)pyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1331184#iupac-name-for-2-4-bis-benzyloxy-5-bromopyrimidine\]](https://www.benchchem.com/product/b1331184#iupac-name-for-2-4-bis-benzyloxy-5-bromopyrimidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com